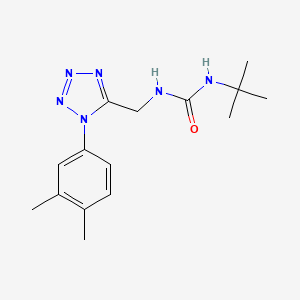

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a tetrazole core substituted with a 3,4-dimethylphenyl group and a tert-butyl moiety. Tetrazoles are heterocyclic compounds valued in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities, often serving as bioisosteres for carboxylic acids. The 3,4-dimethylphenyl substituent may influence electronic and steric interactions, modulating target binding or solubility. This compound’s structure aligns with trends in drug design, where urea and tetrazole motifs are combined for therapeutic applications .

Properties

IUPAC Name |

1-tert-butyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O/c1-10-6-7-12(8-11(10)2)21-13(18-19-20-21)9-16-14(22)17-15(3,4)5/h6-8H,9H2,1-5H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOJBALCTWZQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the urea linkage. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The tetrazole ring and the urea linkage play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s tetrazole core distinguishes it from analogs with triazole, thiazole, or pyrazole heterocycles. For example:

- Tetrazole-based ureas (): Compounds like 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea share the tetrazole-urea scaffold but differ in aryl substituents (e.g., fluorophenyl vs. 3,4-dimethylphenyl). The tert-butyl group in the target compound may confer greater steric hindrance compared to smaller substituents like fluorine .

- Thiazole-based ureas (): Compounds such as 1-(3,4-dimethylphenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11n) retain the 3,4-dimethylphenyl group but replace tetrazole with thiazole.

- Pyrazole-based ureas (): 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea shares the tert-butyl group but uses a pyrazole core. Pyrazoles exhibit different hydrogen-bonding patterns, which could affect target selectivity .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., 4-fluorophenyl in ). This could enhance membrane permeability but reduce aqueous solubility .

- Melting Points : compounds show wide melting point ranges (166–270°C), correlating with crystallinity. The tert-butyl and 3,4-dimethylphenyl groups may lower melting points due to steric disruption of crystal packing, though data for the target compound are unavailable .

Biological Activity

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, with the CAS number 941922-58-3, is a compound characterized by its unique structural features, including a tert-butyl group and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H22N6O

- Molecular Weight : 302.37 g/mol

- Structural Formula : The compound can be represented by the following SMILES notation:

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent and other therapeutic applications.

Anticancer Activity

Research indicates that compounds with tetrazole rings often exhibit significant anticancer properties. For instance, similar structures have shown promising results against various cancer cell lines. The mechanism of action typically involves the inhibition of specific enzymes or pathways associated with tumor growth.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| This compound | TBD | TBD |

Note: Further research is required to determine the precise IC50 values for this specific compound.

The proposed mechanism of action for this compound may involve:

- Enzyme Inhibition : The tetrazole moiety may interact with enzymes involved in cell proliferation.

- Receptor Modulation : Binding to specific receptors could alter signaling pathways that promote cancer cell survival.

Case Studies

Several studies have investigated the biological effects of similar compounds:

-

Study on Immune Modulation :

- A study highlighted the ability of tetrazole-containing compounds to modulate immune responses in mouse splenocytes, indicating potential applications in immunotherapy.

-

Antimicrobial Properties :

- Other derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.